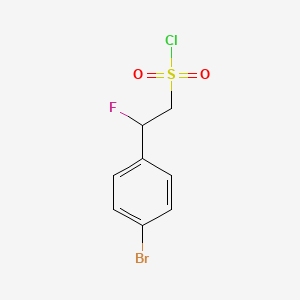
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
概要
説明
The compound “2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride” likely contains a bromophenyl group, a fluoroethane group, and a sulfonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of its functional groups. For example, the bromophenyl group might participate in electrophilic aromatic substitution reactions .科学的研究の応用
1. Synthesis and Chemical Applications
Fluorosulfonylation Agent : A compound closely related to 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride, 1-bromoethene-1-sulfonyl fluoride, has been used as a fluorosulfonylation agent, demonstrating its potential in creating sulfur(vi) fluoride exchange (SuFEx) clickable materials for enriching the SuFEx tool cabinet. Its application in the regioselective synthesis of sulfonyl fluoride-containing isoxazoles is notable (Leng & Qin, 2018).
Facile Synthesis of Sulfonyl Chlorides : Sulfonyl chlorides, including those derived from bromophenyl methoxymethyl sulfides, have been synthesized efficiently, highlighting the versatility of these compounds in chemical synthesis (Kim, Ko, & Kim, 1992).
SuFEx Click Chemistry : The compound 1-bromoethene-1-sulfonyl fluoride, related to the target chemical, has been shown to be a robust SuFEx connector, useful in the synthesis of various sulfonate connections, including isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides (Smedley et al., 2018).
2. Pharmaceutical and Biomedical Research
- Anticancer Activity : A compound structurally similar, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, has shown significant anticarcinogenic activity against certain cancer cells, suggesting potential pharmaceutical applications (Miao, Yan, & Zhao, 2010).
3. Materials Science
- Catalysis : Ruthenium complexes have been used to catalyze meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, showcasing an application in materials chemistry (Saidi et al., 2011).
作用機序
Target of Action
Bromophenyl compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Bromophenyl compounds often act through electrophilic aromatic substitution . The bromine atom in these compounds can be replaced by other groups, leading to changes in the target molecule .
Biochemical Pathways
Bromophenyl compounds have been implicated in various biochemical pathways, including those involving the suzuki–miyaura cross-coupling reaction .
Result of Action
Bromophenyl compounds have been associated with various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity of bromophenyl compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes such as acetylcholinesterase and proteins involved in cellular signaling pathways . The nature of these interactions often involves the formation of covalent bonds with specific amino acid residues, leading to changes in the activity and function of the target biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it can inhibit the activity of acetylcholinesterase, leading to disruptions in nerve signal transmission and subsequent cellular responses. Additionally, this compound can induce oxidative stress, resulting in changes to cellular components such as lipids, proteins, and DNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with specific amino acid residues in enzymes and proteins, leading to enzyme inhibition or activation . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cellular dysfunction. The binding interactions of this compound with biomolecules are critical for its biochemical activity and overall impact on cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and disruptions in normal cellular function. Threshold effects have been observed, where specific dosages lead to marked changes in biochemical and cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The interactions of this compound with metabolic enzymes are crucial for understanding its overall impact on biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVPTSJPYWKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



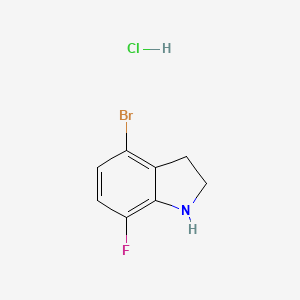
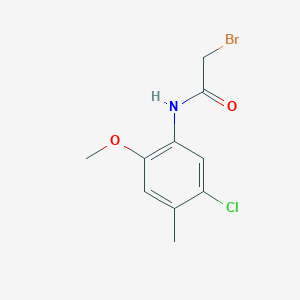
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)
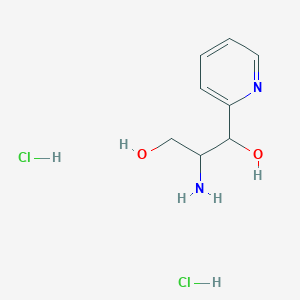

![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
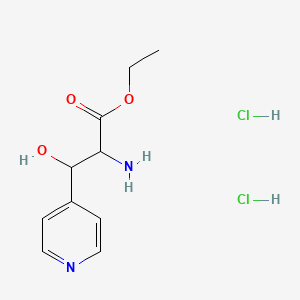
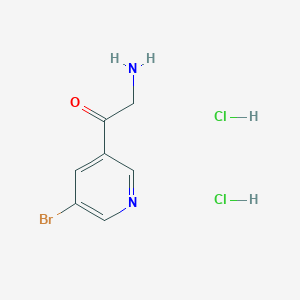
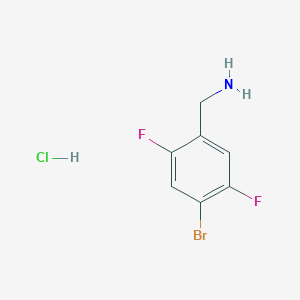
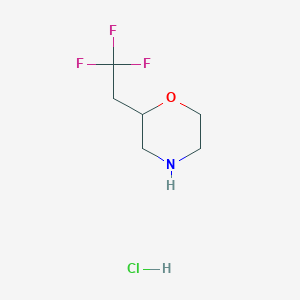


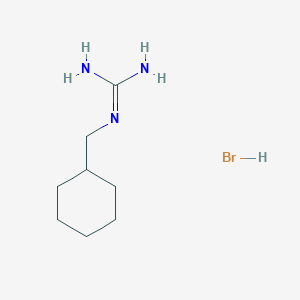
![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)